molecular formula C17H16O2S B13103752 4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde

4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13103752
M. Wt: 284.4 g/mol
InChI Key: ZDDWUNUWGRAWPO-UHFFFAOYSA-N
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Description

4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-(2-methoxyphenyl)propanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The thiobenzaldehyde group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens or nucleophiles can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 3-(2-methoxyphenyl)propanoyl moiety. This combination imparts distinct chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C17H16O2S

Molecular Weight

284.4 g/mol

IUPAC Name

4-[3-(2-methoxyphenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C17H16O2S/c1-19-17-5-3-2-4-15(17)10-11-16(18)14-8-6-13(12-20)7-9-14/h2-9,12H,10-11H2,1H3

InChI Key

ZDDWUNUWGRAWPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C=S

Origin of Product

United States

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